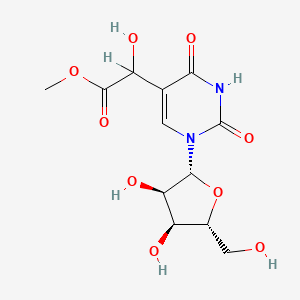

Chmu-methyl ester

Description

Chmu-methyl ester (hypothetical compound) is an organic ester derived from the esterification of a carboxylic acid (presumably "Chmu acid") with methanol. Methyl esters are widely synthesized via acid-catalyzed reactions between carboxylic acids and methanol, forming compounds with the general structure R–COO–CH₃ . These esters are critical in pharmaceuticals, biofuels, and polymer industries due to their volatility, solubility, and metabolic stability. For instance, Misoprostol methyl ester (CAS 59122-46-2) is a prostaglandin analog used in medical applications , while methyl (methylthio)acetate (CAS 16630-66-3) serves as a flavoring agent and chemical intermediate .

Properties

CAS No. |

89665-83-8 |

|---|---|

Molecular Formula |

C12H16N2O9 |

Molecular Weight |

332.26 g/mol |

IUPAC Name |

methyl (2S)-2-[1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2,4-dioxopyrimidin-5-yl]-2-hydroxyacetate |

InChI |

InChI=1S/C12H16N2O9/c1-22-11(20)6(16)4-2-14(12(21)13-9(4)19)10-8(18)7(17)5(3-15)23-10/h2,5-8,10,15-18H,3H2,1H3,(H,13,19,21)/t5-,6+,7-,8-,10-/m1/s1 |

InChI Key |

JNVLKTZUCGRYNN-MGPZHUSASA-N |

SMILES |

COC(=O)C(C1=CN(C(=O)NC1=O)C2C(C(C(O2)CO)O)O)O |

Isomeric SMILES |

COC(=O)[C@H](C1=CN(C(=O)NC1=O)[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)O)O |

Canonical SMILES |

COC(=O)C(C1=CN(C(=O)NC1=O)C2C(C(C(O2)CO)O)O)O |

Synonyms |

5-(carboxy(hydroxy)methyl)uridine methyl ester CHMU-methyl este |

Origin of Product |

United States |

Preparation Methods

Chmu-methyl ester can be synthesized through various methods. One common method involves the esterification of carboxylic acids with alcohols in the presence of a catalyst. For example, the esterification of amino acids with methanol using trimethylchlorosilane (TMSCl) at room temperature is a convenient method that offers mild conditions and good yields . Industrial production methods often involve similar esterification processes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to maximize yield and efficiency .

Chemical Reactions Analysis

Chmu-methyl ester undergoes several types of chemical reactions, including:

Reduction: Esters can be reduced to alcohols using reducing agents such as lithium aluminum hydride (LiAlH4).

Transesterification: This reaction involves the exchange of the alkoxy group of an ester with another alcohol, often catalyzed by acids or bases.

Common reagents used in these reactions include acids (e.g., sulfuric acid), bases (e.g., sodium hydroxide), and reducing agents (e.g., LiAlH4). The major products formed from these reactions are carboxylic acids, alcohols, and new esters.

Scientific Research Applications

Chmu-methyl ester has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Chmu-methyl ester involves its interaction with specific molecular targets and pathways. For example, in the dehydration of methanol to dimethyl ether (DME), this compound acts as a promoter, enhancing the reaction by interacting with the active sites of the catalyst . This interaction often involves the formation of intermediate complexes that facilitate the desired chemical transformation.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

Chmu-methyl ester shares the core ester functional group (–COO–) with other methyl esters. Key structural differences arise from the "R" group attached to the carbonyl carbon:

- Misoprostol methyl ester : Contains a prostaglandin backbone with hydroxyl and cyclopentane groups, enabling receptor binding .

- Methyl (methylthio)acetate : Features a methylthio (–S–CH₃) substituent, enhancing its role in sulfur-containing flavor compounds .

- Pyrazole-3-carboxylic acid methyl ester : Includes a heterocyclic pyrazole ring, which influences its reactivity in pharmaceutical synthesis .

Physicochemical Properties

Data from comparative studies highlight variations in key properties (Table 1):

*Inferred from analogous esters.

- Volatility : Methyl esters with shorter alkyl chains (e.g., methyl acetate) exhibit higher volatility, while aromatic or complex esters (e.g., coumarin derivatives) have lower volatility .

- Thermal Stability : Phosphoric ester compounds (e.g., those in polishing solutions) degrade above 200°C, affecting industrial applications .

Analytical Characterization

- Gas Chromatography (GC) : Methyl esters are identified via retention times (Rt) and mass spectral matches. For example, fluoranthene-derived methyl esters elute at Rt = 12.3–18.7 min with characteristic m/z peaks (e.g., 214, 228) .

- Mass Spectrometry : Match factors >90% in NIST library comparisons confirm ester identity, as seen in catalytic cracking products of used cooking oil .

Metabolic and Environmental Impact

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.